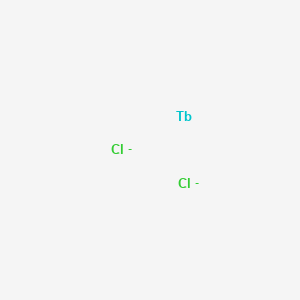
Thymidine,5'-(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Tosyl Thymidine is a modified nucleoside derived from thymidine, where the 5’-hydroxyl group is replaced by a tosyl group (p-toluenesulfonyl). This modification enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and biochemical research. Thymidine itself is a nucleoside component of DNA, pairing with deoxyadenosine in double-stranded DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl Thymidine typically involves the tosylation of thymidine. The process begins with the protection of the 3’- and 5’-hydroxyl groups of thymidine using silyl protecting groups. Tosyl chloride (TsCl) is then introduced to the reaction mixture, resulting in the formation of 5’-O-tosyl thymidine. The silyl protecting groups are subsequently removed under mild conditions using iodine in methanol .
Industrial Production Methods: While specific industrial production methods for 5’-Tosyl Thymidine are not extensively documented, the general approach involves large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Tosyl Thymidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as thiolates, leading to the formation of 5’-sulfhydryl thymidine derivatives.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular nucleophilic cyclization to form cyclic carbonates.
Common Reagents and Conditions:
Tosylation: Tosyl chloride (TsCl) in the presence of a base such as pyridine.
Deprotection: Iodine in methanol for the removal of silyl protecting groups.
Major Products:
5’-Sulfhydryl Thymidine: Formed by the substitution of the tosyl group with thiolates.
Cyclic Carbonates: Resulting from intramolecular cyclization reactions.
Aplicaciones Científicas De Investigación
5’-Tosyl Thymidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Tosyl Thymidine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis and function. The tosyl group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Thymidine: The parent nucleoside, which lacks the tosyl modification.
5’-Sulfhydryl Thymidine: A derivative formed by the substitution of the tosyl group with a sulfhydryl group.
Cyclic Carbonates of Thymidine: Formed through intramolecular cyclization reactions.
Uniqueness: 5’-Tosyl Thymidine is unique due to its enhanced reactivity conferred by the tosyl group. This modification allows for a broader range of chemical transformations and applications compared to unmodified thymidine .
Propiedades
Fórmula molecular |
C17H20N2O7S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1 |
Clave InChI |
RSEWNGNFIIXLHN-SNTRVMSOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


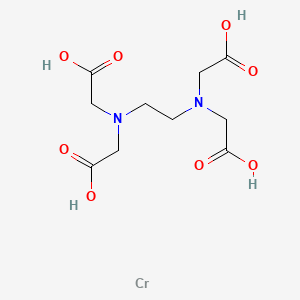
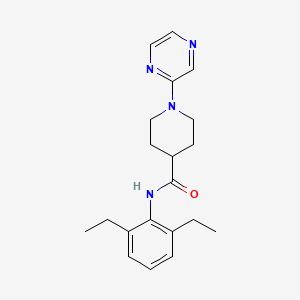
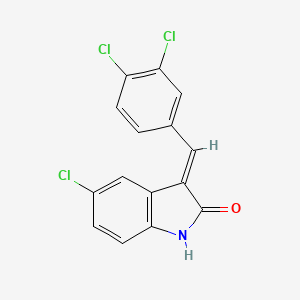
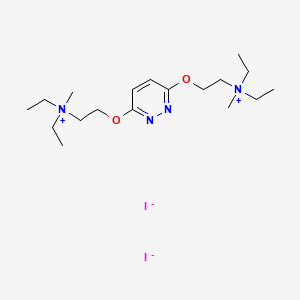
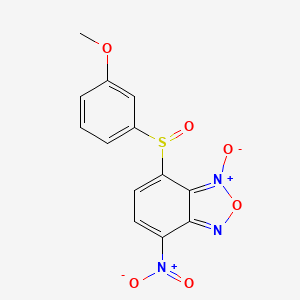
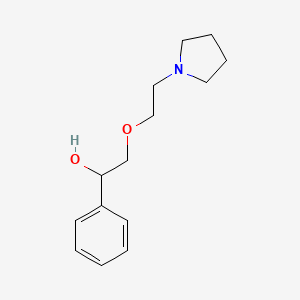

![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
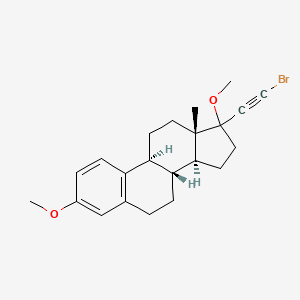
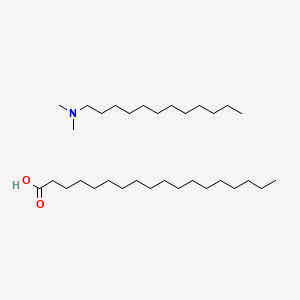
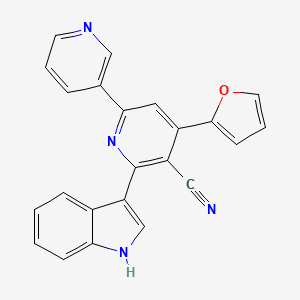
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
